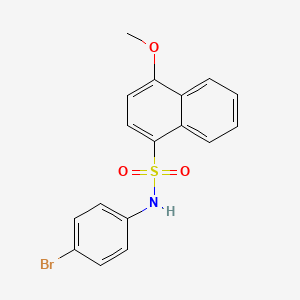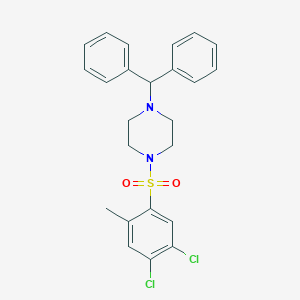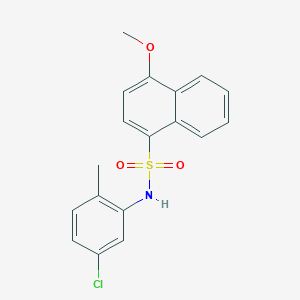
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide, also known as CMNS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMNS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to induce the production of reactive oxygen species, which can lead to cell death by apoptosis. Additionally, N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide may inhibit the activity of enzymes involved in the biosynthesis of inflammatory cytokines.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune function. Furthermore, N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One of the advantages of using N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide in lab experiments is its high potency. The compound has been found to exhibit activity at low micromolar concentrations, making it a valuable tool for studying biological processes. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide. One area of interest is the development of analogs of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's mechanism of action, which could lead to the identification of new targets for cancer therapy. Additionally, the potential use of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide in combination with other anticancer agents is an area of active research. Finally, the development of animal models of cancer and other diseases could provide valuable insights into the therapeutic potential of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 5-chloro-2-methylaniline with 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce cell death by apoptosis. N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis. Furthermore, N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has been found to inhibit the replication of the hepatitis C virus and the Zika virus.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-12-7-8-13(19)11-16(12)20-24(21,22)18-10-9-17(23-2)14-5-3-4-6-15(14)18/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFCOACBFQTIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-methoxynaphthalene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)

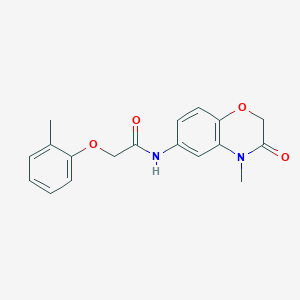

![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
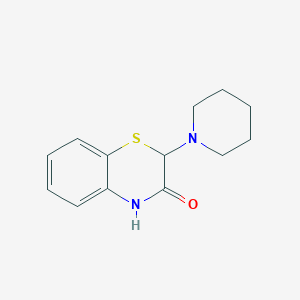
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
